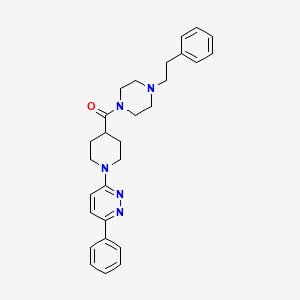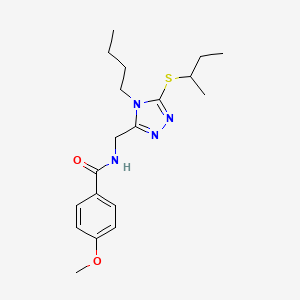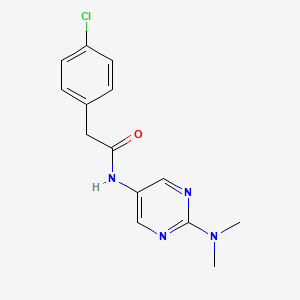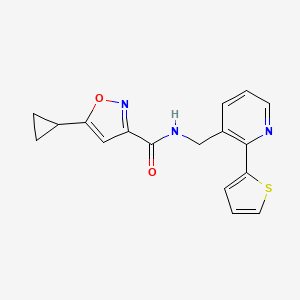
(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields.
Mécanisme D'action
The mechanism of action of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves its binding to dopamine and serotonin receptors in the brain. This binding leads to an increase in the release of these neurotransmitters, resulting in improved mood, increased motivation, and decreased anxiety.
Biochemical and Physiological Effects:
Studies have shown that (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone has both biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, leading to improved mood and motivation. Additionally, it has been shown to decrease anxiety levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is its high affinity for dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, more studies are needed to explore the potential of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone in other fields, such as cancer research and drug addiction treatment.
In conclusion, (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a chemical compound that has potential in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high affinity for dopamine and serotonin receptors makes it a potential candidate for the treatment of neurological disorders. However, further research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves the reaction of 1-(6-phenylpyridazin-3-yl)piperidin-4-amine with 4-bromo-N-phenethylpiperazine in the presence of a palladium catalyst. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone has been studied for its potential in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for dopamine and serotonin receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety.
Propriétés
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O/c34-28(33-21-19-31(20-22-33)16-13-23-7-3-1-4-8-23)25-14-17-32(18-15-25)27-12-11-26(29-30-27)24-9-5-2-6-10-24/h1-12,25H,13-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPODVMWZSVAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2727331.png)
![N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727332.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/no-structure.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2727335.png)

![2-Chloro-N-[[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methyl]propanamide](/img/structure/B2727339.png)


![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2727343.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2727345.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)
